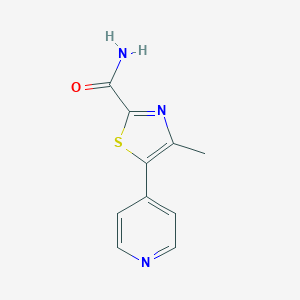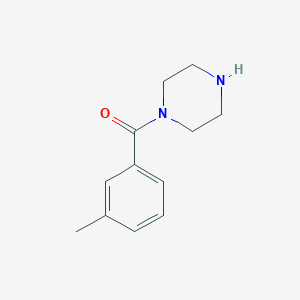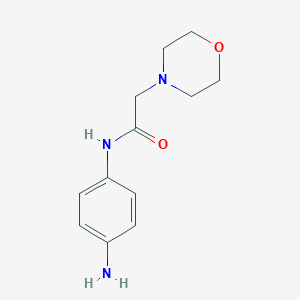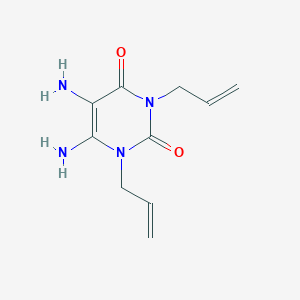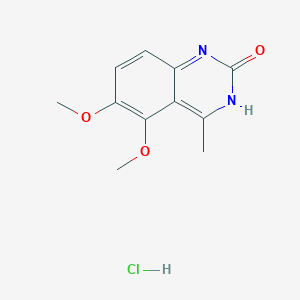
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate
Overview
Description
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate, also known as Methyl MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antitumor properties.
Mechanism Of Action
The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT inhibits the growth of microorganisms by disrupting their cell membrane.
Biochemical And Physiological Effects
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been found to have a low toxicity profile and does not cause any significant adverse effects on the human body. However, further studies are required to determine the long-term effects of the compound on human health.
Advantages And Limitations For Lab Experiments
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT. One of the most promising areas of research is its potential as an anticancer agent. Further studies are required to determine the efficacy of the compound in different types of cancer and to develop new formulations for its delivery. Another future direction is the development of new materials using Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT as a building block. The unique properties of the compound can be exploited to create materials with novel properties and applications. Finally, more studies are required to determine the long-term effects of the compound on human health and to ensure its safety for use in different applications.
Conclusion:
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate 2-amino-6-methylbenzothiazole-4-carboxylate is a promising compound with potential applications in various fields, including medicine, agriculture, and material science. The synthesis method is relatively simple, and the compound has a low toxicity profile. Further studies are required to determine the efficacy of the compound in different applications and to ensure its safety for use in humans.
Scientific Research Applications
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been found to possess antimicrobial properties and can be used to develop new antibiotics. In agriculture, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a fungicide to prevent crop diseases. In material science, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a building block for the synthesis of new materials with unique properties.
properties
CAS RN |
106429-20-3 |
|---|---|
Product Name |
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate |
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
RTZHEQRECNAMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
synonyms |
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

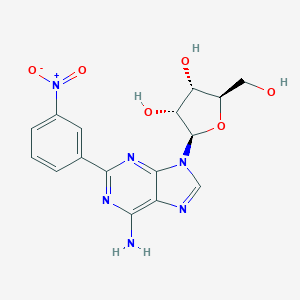
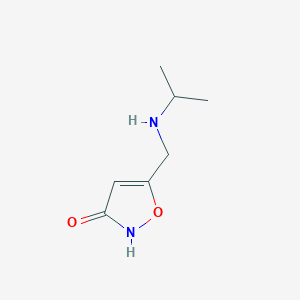
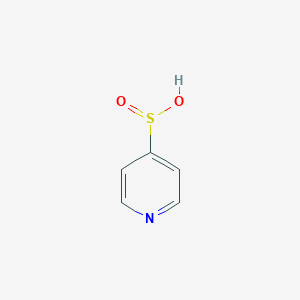
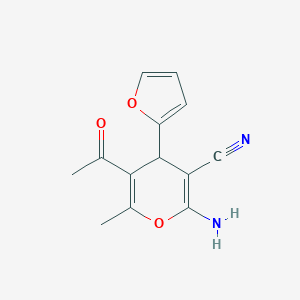
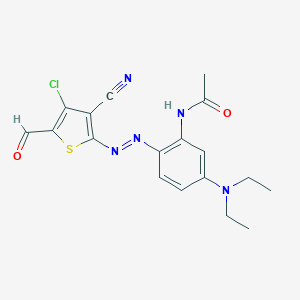
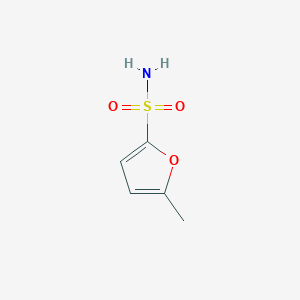

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
